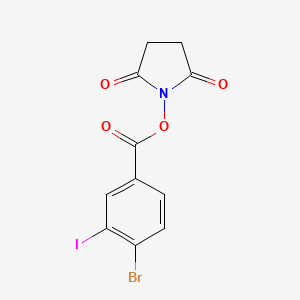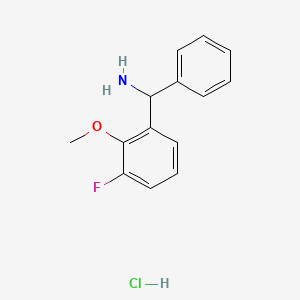
(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene is an organic compound characterized by the presence of two fluorine atoms and a methoxyvinyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene typically involves the introduction of the difluoro and methoxyvinyl groups onto a benzene ring. One common method is the reaction of a suitable benzene derivative with difluoromethylating agents under controlled conditions. The methoxyvinyl group can be introduced via a Heck reaction, where a vinyl ether is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
化学反应分析
Types of Reactions
(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of difluorobenzaldehyde or difluorobenzophenone.
Reduction: Formation of 1,2-difluoro-3-(2-ethoxyvinyl)benzene.
Substitution: Formation of compounds where fluorine atoms are replaced by other functional groups.
科学研究应用
(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The methoxyvinyl group can participate in conjugation and electron-donating interactions, influencing the compound’s overall reactivity and properties.
相似化合物的比较
Similar Compounds
- (E)-4-bromo-1-methoxy-2-(2-methoxyvinyl)benzene
- 1-Fluoro-3-[(E)-2-Methoxyvinyl]Benzene
Uniqueness
(E)-1,2-Difluoro-3-(2-methoxyvinyl)benzene is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties compared to similar compounds
属性
IUPAC Name |
1,2-difluoro-3-[(E)-2-methoxyethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-12-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROKPEHHQQDNGN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NE,S)-N-[(3-fluoropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8269154.png)










